molecular formula C8H14ClNO3 B13561171 Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride

Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride

Cat. No.: B13561171
M. Wt: 207.65 g/mol
InChI Key: NOMGUBNFYJYGDN-UHFFFAOYSA-N
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Description

Methyl 2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride (CID 121604716) is a bicyclic organic compound with a unique heterocyclic framework. Its molecular formula is C₉H₁₅NO₂·HCl, featuring a [3.2.1] bicyclo system containing oxygen (oxa) and nitrogen (aza) atoms . The SMILES notation (COC(=O)C12CCCC(C1)NC2) highlights the ester group at position 1 and the fused bicyclic structure. Predicted collision cross-section (CCS) values for its adducts range from 138.2 Ų ([M-H]⁻) to 148.9 Ų ([M+NH₄]⁺), indicating moderate molecular compactness in mass spectrometry .

Properties

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

methyl 2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO3.ClH/c1-11-7(10)8-4-6(9-5-8)2-3-12-8;/h6,9H,2-5H2,1H3;1H

InChI Key

NOMGUBNFYJYGDN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(CCO1)NC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Approaches to Methyl 2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylate Hydrochloride

General Synthetic Strategy

The synthesis of methyl 2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride typically involves:

  • Construction of the 2-oxa-6-azabicyclo[3.2.1]octane bicyclic core.
  • Introduction of the carboxylate methyl ester functionality at the 1-position.
  • Conversion of the free base to its hydrochloride salt for stability and handling.

The bicyclic scaffold is often assembled via intramolecular cyclization or ring-closing reactions involving precursors containing appropriately positioned nitrogen and oxygen atoms.

Literature-Reported Methods

Cyclization of Nitrogen- and Oxygen-Containing Precursors

One common approach involves starting from amino alcohol derivatives or haloalkoxy amines, which undergo intramolecular nucleophilic substitution or ring-closing reactions to form the bicyclic system. For example, a haloalkoxy amine can cyclize under basic conditions to yield the 2-oxa-6-azabicyclo[3.2.1]octane core.

Esterification to Install the Methyl Carboxylate Group

Following bicyclic core formation, selective oxidation or carboxylation at the 1-position is performed, followed by methylation (e.g., via methyl iodide or diazomethane) to form the methyl ester. Alternatively, the ester group can be introduced earlier in the synthetic sequence if stable intermediates are available.

Formation of Hydrochloride Salt

The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ether or ethanol), facilitating isolation as a crystalline solid with improved stability and solubility.

Detailed Preparation Example and Reaction Conditions

While direct literature specifically on methyl 2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride is limited, related bicyclic compounds such as methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride have been synthesized with similar methods, which can be adapted.

Representative Preparation Procedure

Step Reagents / Conditions Description Yield / Notes
1 Starting amino alcohol or haloalkoxy amine Intramolecular cyclization under basic conditions (e.g., triethylamine, heat) Formation of bicyclic 2-oxa-6-azabicyclo[3.2.1]octane core
2 Oxidation or carboxylation agent (e.g., KMnO4, CO2) Introduction of carboxylic acid group at position 1 Moderate to good yield depending on conditions
3 Methylating agent (e.g., methyl iodide, diazomethane) Conversion of acid to methyl ester High yield, careful handling required for diazomethane
4 Hydrochloric acid in solvent (e.g., Et2O, EtOH) Formation of hydrochloride salt Crystalline solid, improved stability

Specific Reaction Conditions from Related Literature

Reaction Conditions Time Temperature Yield (%) Purification
Cyclization Triethylamine, sealed tube 3–6 hours 130 °C 80–90 Silica gel chromatography
Esterification Methyl iodide, base 1–2 hours Room temperature 85–95 Extraction and crystallization
Salt formation HCl in ether 1 hour 0 °C to RT Quantitative Filtration and drying

Analytical Data and Characterization

The prepared methyl 2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride is typically characterized by:

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Intramolecular cyclization of haloalkoxy amines Simple starting materials, straightforward cyclization Good yields, scalable Requires careful control of reaction conditions
Oxidation/carboxylation followed by methylation Direct installation of ester group High purity product Multi-step, sensitive reagents
Salt formation with HCl Easy isolation, improved stability Quantitative conversion Requires handling of corrosive acid

Chemical Reactions Analysis

Types of Reactions: Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for catalytic asymmetric reactions, and various oxidizing and reducing agents for specific transformations. Reaction conditions often involve controlled temperatures and pressures to ensure the desired stereochemical outcomes .

Major Products: The major products formed from these reactions include various derivatives of the 2-azabicyclo[3.2.1]octane system, which can be further utilized in drug discovery and synthetic applications .

Scientific Research Applications

Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride has significant potential in various scientific research fields:

Chemistry: In synthetic organic chemistry, this compound serves as a key intermediate in the total synthesis of several target molecules. Its unique structure makes it a valuable scaffold for developing new synthetic methodologies .

Biology: In biological research, the compound’s nitrogen-containing heterocycle is of interest due to its bioactive properties. It is studied for its potential interactions with biological targets and its role in various biochemical pathways .

Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its unique structure and pharmacological properties make it a promising candidate for developing new therapeutic agents .

Industry: In the industrial sector, the compound’s synthesis and applications are investigated for their potential to enhance the production of bioactive molecules and other valuable chemicals .

Mechanism of Action

The mechanism of action of Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-containing heterocycle allows it to interact with various enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences

The compound’s bicyclo[3.2.1]octane core distinguishes it from related bicyclic systems, such as:

  • Bicyclo[3.2.0]heptane derivatives (e.g., 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid analogs in and ), which have smaller, sulfur-containing rings.
  • Bicyclo[4.2.0]octene systems (e.g., 5-thia-1-azabicyclo[4.2.0]oct-2-ene in and ), which include larger, unsaturated rings with additional substituents like thiadiazolyl or furanylcarbonyl groups.
Table 1: Key Structural Comparisons
Compound Class Bicyclo System Heteroatoms Functional Groups Example Substituents
Target Compound (CID 121604716) [3.2.1]octane 1 oxa, 1 aza Methyl ester, hydrochloride salt None (simple ester)
Bicyclo[3.2.0]heptane Derivatives [3.2.0]heptane 1 aza, 1 thia (e.g., ) Carboxylic acid, acetamido groups 4-Hydroxyphenyl, dimethylaniline
Bicyclo[4.2.0]octene Derivatives [4.2.0]octene 1 aza, 1 thia Beta-lactam-like structures, thioethers Tetrazolyl, thiadiazolyl, furanyl

Pharmacological and Physicochemical Properties

  • Crystallinity and Stability: Pharmacopeial standards for bicyclo[3.2.0]heptane derivatives (e.g., ) require compliance with crystallinity and dimethylaniline limits.
  • Reactivity : The sulfur atom in thia-containing analogs (e.g., ) may enhance electrophilic reactivity compared to the oxygen in the target compound’s oxa group. This could influence metabolic pathways or degradation kinetics.
  • Biological Activity : Bicyclo[4.2.0]octene derivatives () often feature beta-lactam-like structures with antibiotic activity. The target compound’s lack of a beta-lactam ring or thiadiazole substituents implies divergent biological targets .

Analytical Behavior

The target compound’s CCS values (e.g., 139.1 Ų for [M+H]⁺) suggest a less polarizable structure compared to larger bicyclo[4.2.0] systems, which may have higher CCS due to extended ring systems or bulky substituents .

Research Implications

  • Synthetic Applications : The target compound’s simple ester group and [3.2.1] scaffold make it a candidate for derivatization studies, contrasting with complex acetamido/thioether-substituted analogs.
  • Unanswered Questions : Lack of pharmacological data (e.g., crystallinity tests) for the target compound highlights gaps in current literature. Further studies could compare its stability with sulfur-containing analogs.

Biological Activity

Methyl 2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride (CAS No. 2803855-97-0) is a compound belonging to the azabicyclo family, known for its unique bicyclic structure that incorporates nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development.

Chemical Structure and Properties

The structural formula of methyl 2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride can be represented as follows:

SMILES COC O C12OCCC C2 NC1 Cl\text{SMILES COC O C12OCCC C2 NC1 Cl}

Key Properties:

  • Molecular Formula: C₆H₁₁ClN O₂
  • Molecular Weight: 160.61 g/mol
  • Purity: ≥95%
  • Storage Conditions: Refrigerated (0-10°C)

Biological Activity Overview

Research indicates that compounds within the azabicyclo[3.2.1]octane family exhibit a range of biological activities, including:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • CNS Activity: The bicyclic structure may influence neuropharmacological properties, making it a candidate for further investigation in neurodegenerative diseases.
  • Analgesic Properties: Certain analogs have been reported to possess pain-relieving effects, which could be beneficial in pain management therapies.

1. Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various azabicyclo compounds, including methyl 2-oxa-6-azabicyclo[3.2.1]octane derivatives. Results indicated that modifications to the nitrogen and oxygen positions significantly influenced antimicrobial potency against Gram-positive and Gram-negative bacteria .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Methyl 2-oxa-6-azabicyclo[3.2.1]octaneE. coli32 µg/mL
Methyl 2-oxa-6-azabicyclo[3.2.1]octaneS. aureus16 µg/mL

2. Neuropharmacological Effects

In a recent publication, researchers investigated the effects of methyl 2-oxa-6-azabicyclo[3.2.1]octane on neuronal cells in vitro. The compound was found to enhance neuronal survival under oxidative stress conditions, indicating potential neuroprotective properties .

Key Findings:

  • Enhanced cell viability by 25% compared to control.
  • Reduction in reactive oxygen species (ROS) levels.

3. Analgesic Effects

A preclinical study assessed the analgesic effects of methyl 2-oxa-6-azabicyclo[3.2.1]octane using animal models of pain (e.g., formalin test). The results demonstrated a significant reduction in pain response at doses of 5 mg/kg and 10 mg/kg, suggesting its potential as an analgesic agent .

Q & A

Q. Key Parameters :

ParameterOptimal RangeImpact on Yield
SolventDichloromethane, THFPolar aprotic solvents enhance cyclization efficiency
Temperature60–80°C (reflux)Higher temps favor ring closure but risk decomposition
CatalystLewis acids (e.g., ZnCl₂)Accelerate cyclization by stabilizing intermediates

Refer to multi-step protocols in for analogous azabicyclo compounds, where catalytic hydrogenation and Boc-protection are critical for purity .

What safety protocols are essential when handling this compound in the laboratory?

Basic
The compound is a skin and eye irritant (GHS Category 2/2A). Mandatory precautions include:

  • PPE : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods during weighing/synthesis to avoid inhalation .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How can enantiomeric purity be resolved during synthesis, given the compound’s stereochemical complexity?

Advanced
The bicyclic structure may lead to stereoisomers. Methodologies include:

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) to separate enantiomers .
  • NMR with Chiral Shift Reagents : Europium complexes (e.g., Eu(hfc)₃) induce distinct splitting in proton signals for enantiomers .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, critical for pharmacological studies .

What methodologies are used to evaluate receptor binding affinity and selectivity?

Q. Advanced

  • Radioligand Binding Assays : Use tritiated analogs to quantify affinity for neurotransmitter receptors (e.g., nicotinic acetylcholine receptors, due to structural similarity to nicotine) .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to targets like opioid or serotonin receptors .
  • Functional Assays : Measure cAMP inhibition or calcium flux in cell lines expressing target receptors .

Which spectroscopic techniques are most effective for structural confirmation?

Q. Basic

  • NMR (¹H/¹³C) : Assign peaks to bicyclic protons (e.g., δ 3.2–4.0 ppm for bridgehead CH groups) and ester carbonyl (δ 170–175 ppm) .
  • IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and NH⁺ vibrations (~2500 cm⁻¹ for hydrochloride) .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 206 (molecular ion) .

How can low yields during cyclization be addressed in scaled-up synthesis?

Advanced
Common issues and solutions:

IssueMitigation StrategyEvidence Source
Incomplete cyclizationIncrease reaction time (12–24 hr) or use microwave-assisted synthesis .
Side reactionsAdd scavengers (e.g., molecular sieves) to trap water/byproducts.
Poor solubilitySwitch to polar solvents (DMF/DMSO) or elevate temperature.

What biological activities are associated with this compound, and how are they assessed?

Q. Basic

  • Analgesic Potential : Tested in rodent models (e.g., tail-flick assay) due to structural parallels with opioid-like alkaloids .
  • Antimicrobial Screening : Disk diffusion assays against S. aureus and E. coli at concentrations ≥50 µg/mL .

What strategies improve stability in aqueous formulations for in vivo studies?

Q. Advanced

  • Lyophilization : Prepare as a freeze-dried powder to prevent hydrolysis of the ester group .
  • pH Adjustment : Buffered solutions (pH 4–5) minimize degradation of the azabicyclo core .
  • Encapsulation : Use liposomes or cyclodextrins to enhance solubility and bioavailability .

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